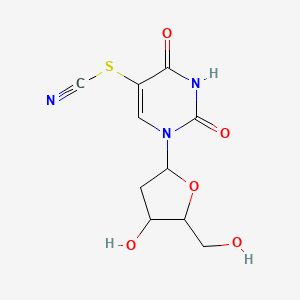
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione is a nucleoside analog that has garnered significant interest in the fields of chemistry and biology This compound is characterized by its unique structure, which includes a thiocyanate group attached to a pyrimidine ring
準備方法
The synthesis of 1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the hydroxyl groups of 2-deoxypentofuranose, followed by the introduction of the thiocyanate group through nucleophilic substitution reactions. The pyrimidine ring is then constructed through cyclization reactions, often using reagents such as ammonia or amines under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often employing automated systems and continuous flow reactors to enhance efficiency and yield .
化学反応の分析
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thiocyanate group to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the thiocyanate group can be replaced by other nucleophiles like halides, amines, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a probe in studying nucleophilic substitution reactions.
Biology: This compound is employed in the study of DNA and RNA, particularly in understanding the mechanisms of replication and transcription.
Medicine: Potential applications in medicine include its use as a precursor for antiviral and anticancer agents. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
作用機序
The mechanism of action of 1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA and RNA synthesis by interfering with the activity of polymerases.
類似化合物との比較
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione can be compared with other nucleoside analogs such as:
1-(2-Deoxypentofuranosyl)-5-(3-furyl)-2,4(1H,3H)-pyrimidinedione: This compound has a furyl group instead of a thiocyanate group, which affects its reactivity and applications.
1-(2-Deoxypentofuranosyl)-5-(tridecafluorohexyl)-2,4(1H,3H)-pyrimidinedione:
1-(2-Deoxypentofuranosyl)-imidazole-4-hydrazide: This analog features an imidazole ring, which can influence its interactions with enzymes and nucleic acids.
The uniqueness of this compound lies in its thiocyanate group, which provides distinct reactivity and potential for diverse applications in scientific research and industry.
特性
CAS番号 |
38927-34-3 |
|---|---|
分子式 |
C10H11N3O5S |
分子量 |
285.28 g/mol |
IUPAC名 |
[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate |
InChI |
InChI=1S/C10H11N3O5S/c11-4-19-7-2-13(10(17)12-9(7)16)8-1-5(15)6(3-14)18-8/h2,5-6,8,14-15H,1,3H2,(H,12,16,17) |
InChIキー |
GOVKUNCYSORXMO-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)SC#N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


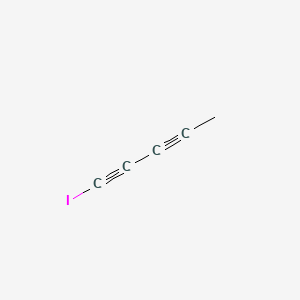
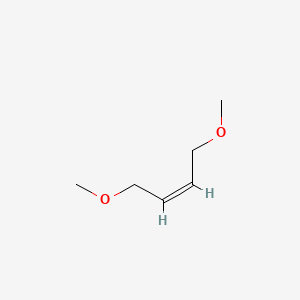

![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
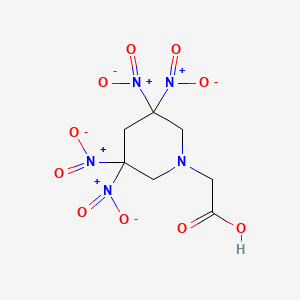
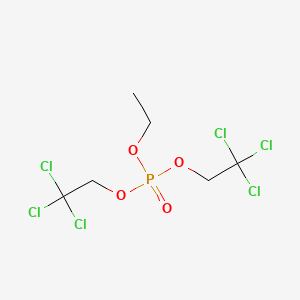
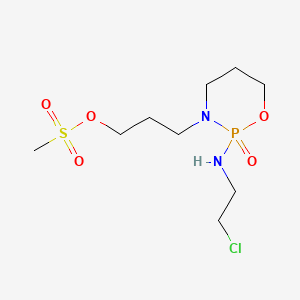
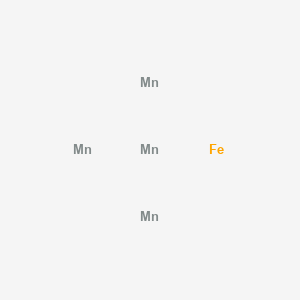
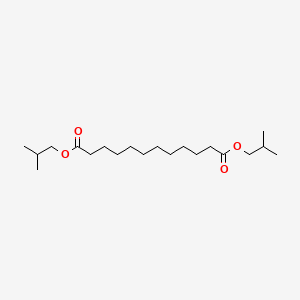
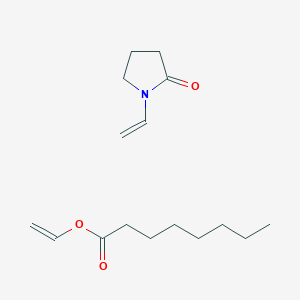
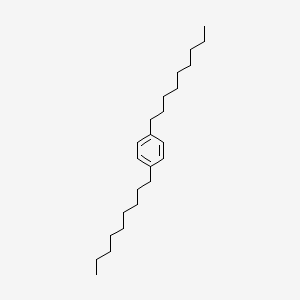
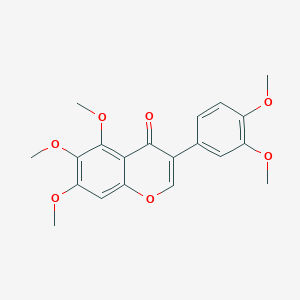
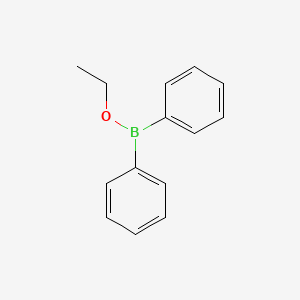
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)
